2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide
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Overview
Description
2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide typically involves the reaction of 2,4-dichlorophenyl isoxazole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated structure.
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Another trichloroacetamide derivative with different substituents
Uniqueness
2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide is unique due to its specific combination of chlorine atoms and the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H9Cl5N2O2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[3-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H9Cl5N2O2/c18-10-4-5-12(13(19)7-10)14-8-15(26-24-14)9-2-1-3-11(6-9)23-16(25)17(20,21)22/h1-8H,(H,23,25) |
InChI Key |
RHQXKUULKKFZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(Cl)(Cl)Cl)C2=CC(=NO2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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